molecular formula C11H15FN2O2S B1445145 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione CAS No. 1284857-69-7

2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione

Cat. No.: B1445145
CAS No.: 1284857-69-7
M. Wt: 258.31 g/mol
InChI Key: HPHZXGSFIBYAQP-UHFFFAOYSA-N
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Description

2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione is a chemical compound with the molecular formula C11H15FN2O2S and a molecular weight of 258.31 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring and a fluorophenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to produce the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with biological receptors, while the thiazolidine ring may play a role in modulating enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione
  • 2-{2-[(3-Chlorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione
  • 2-{2-[(3-Methylphenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione

Uniqueness

2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c12-10-3-1-4-11(9-10)13-5-7-14-6-2-8-17(14,15)16/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHZXGSFIBYAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCNC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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